molecular formula C8H7F3N2O3 B13895825 Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B13895825
M. Wt: 236.15 g/mol
InChI Key: ATUPOIVWZLPFOL-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is a high-value chemical building block designed for research and development applications. This compound features a pyrazine core functionalized with both methoxy and trifluoromethyl groups, a combination known to enhance the physicochemical properties and biological activity of molecules . Its structure is strategically optimized for use as a versatile synthetic intermediate, particularly in the construction of more complex amide derivatives . Pyrazine-2-carboxylate derivatives are prominent in medicinal chemistry for their diverse biological activities. Related esters have been documented as key precursors to pyrazinamide analogues, which are investigated for antimycobacterial properties . Furthermore, such intermediates are crucial in the development of compounds with antifungal activity against various plant pathogens and are integral to the synthesis of advanced molecules targeting specific enzymes, such as BACE1 for Alzheimer's disease research . The presence of the trifluoromethyl group is a significant feature, as it often improves metabolic stability, membrane permeability, and binding affinity in drug candidates . Researchers can utilize this ester in metal-catalyzed cross-coupling reactions, amidation, and other transformations to generate diverse chemical libraries for screening. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O3/c1-15-4-3-12-5(7(14)16-2)6(13-4)8(9,10)11/h3H,1-2H3

InChI Key

ATUPOIVWZLPFOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrazine derivatives such as 5-bromomethylpyrazine-2-carboxylate or 3-chloropyrazin-2-yl intermediates are commonly employed as precursors.
  • The trifluoromethyl group can be introduced via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
  • Methoxylation at the 5-position is typically achieved by nucleophilic substitution or methylation of a hydroxy precursor.

Representative Synthetic Procedure

A typical synthetic sequence reported involves:

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Bromomethylation Pyrazine derivative + brominating agent (e.g., NBS) Formation of 5-(bromomethyl)pyrazine-2-carboxylate methyl ester Not specified
Trifluoromethylation Use of trifluoromethylating agent or trifluoromethyl-substituted pyrazine Selective substitution at 3-position Not specified
Methoxylation Methoxide ion in polar aprotic solvent (DMSO, DCM) Nucleophilic substitution of bromide by methoxide Moderate to high, depends on conditions
Purification Chromatography or recrystallization Achieves high purity (≥99%) -

Related Synthetic Strategies from Patents and Literature

  • A patented process for preparing C-pyrazine-methylamine derivatives involves reaction of dihalopyrazines with amines followed by hydrolysis and substitution steps, which can be adapted for pyrazine carboxylate functionalization.

  • Oxidation of 2-methyl-5-hydroxymethylpyrazine using nitric acid catalyzed by ammonium or sodium metavanadate yields 5-methylpyrazine-2-carboxylic acid with high selectivity and yield (up to 80%). This approach demonstrates effective oxidation strategies for pyrazine carboxylates, potentially applicable in preparing intermediates for this compound.

Summary of Key Research Findings

Aspect Finding Source
Selective bromomethylation Efficient formation of 5-(bromomethyl)pyrazine-2-carboxylate methyl ester
Trifluoromethyl group introduction Trifluoromethylation enhances lipophilicity and biological activity
Methoxylation method Nucleophilic substitution with methoxide in DMSO/DCM solvents
Oxidation catalyst Ammonium metavanadate improves oxidation yield and reduces side reactions
Purity and yield Purity >99%, yields up to 80% in oxidation step

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid.

    Reduction: 5-methoxy-3-(trifluoromethyl)pyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate with structurally related pyrazine derivatives, emphasizing substituent effects on molecular properties and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Activities Reference
This compound 5-OCH₃, 3-CF₃, 2-COOCH₃ C₈H₆F₃N₂O₃ 252.14 g/mol Agrochemical intermediate (fungicides, herbicides)
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate 5-Cl, 6-CF₃, 2-COOCH₃ C₇H₄ClF₃N₂O₂ 240.57 g/mol Fluorinated building block for drug synthesis
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate 5-OCF₃, 2-COOCH₂CH₃ C₈H₇F₃N₂O₃ 236.15 g/mol Potential herbicide precursor
Methyl 3-amino-2-pyrazinecarboxylate 3-NH₂, 2-COOCH₃ C₆H₇N₃O₂ 153.14 g/mol Pharmaceutical intermediate (e.g., glipizide synthesis)
Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate 5-O, 6-CF₃ (4,5-dihydro), 2-COOCH₃ C₇H₅F₃N₂O₃ 222.12 g/mol Specialty chemical for high-purity applications

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group (CF₃) at position 3 or 6 enhances resistance to metabolic degradation, making such compounds suitable for agrochemicals. For example, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is a key intermediate in fungicides like pyraziflumid . Methoxy vs. Trifluoromethoxy groups: Methoxy (OCH₃) at position 5 may improve solubility compared to trifluoromethoxy (OCF₃), but OCF₃ offers stronger electron-withdrawing effects, which could enhance herbicidal activity .

Ester Group Variations :

  • Methyl esters (COOCH₃) are more susceptible to hydrolysis than ethyl esters (COOCH₂CH₃), influencing compound stability and bioavailability .

Biological Activity: Pyrazine derivatives with 4,5-dihydro rings (e.g., methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate) exhibit distinct conformational rigidity, which may optimize binding to biological targets . Amino-substituted pyrazines (e.g., methyl 3-amino-2-pyrazinecarboxylate) are pivotal in synthesizing antidiabetic agents like glipizide, highlighting the role of NH₂ in drug design .

Industrial Applications :

  • Compounds like methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate are marketed as fluorinated building blocks for high-purity pharmaceuticals, underscoring their importance in medicinal chemistry .

Research Findings and Trends

  • Pharmaceutical Potential: Amino- and chloro-substituted pyrazines are frequently utilized in kinase inhibitors and antimicrobial agents, demonstrating the scaffold’s adaptability .
  • Synthetic Innovations: Advances in regioselective trifluoromethylation (e.g., using CuCF₃ reagents) have streamlined the synthesis of complex pyrazine derivatives, enabling scalable production .

Biological Activity

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzymatic inhibition, and potential applications in disease treatment.

Chemical Structure

The compound features a pyrazine ring with methoxy and trifluoromethyl substituents, which are known to influence its biological properties. The molecular structure can be represented as follows:

Methyl 5 methoxy 3 trifluoromethyl pyrazine 2 carboxylate\text{Methyl 5 methoxy 3 trifluoromethyl pyrazine 2 carboxylate}

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Although specific data for this compound is limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

Note: Data sourced from related pyrazine derivatives .

Enzymatic Inhibition

The trifluoromethyl group in pyrazine derivatives has been associated with enhanced activity against various enzymes, including kinases involved in cancer progression. For example, compounds with similar structures have shown potent inhibition of c-Met and VEGFR-2 kinases, which are crucial for tumor growth and metastasis.

EnzymeIC50 (nM)
c-Met26.00
VEGFR-22.6

Note: These values indicate the potential for this compound to exhibit similar inhibitory effects on these targets .

Study on Antifungal Activity

In a comparative study, pyrazine derivatives were evaluated for their antifungal efficacy against wheat brown rust and barley powdery mildew. The trifluoromethyl-substituted pyrazines demonstrated significantly higher antifungal activity compared to their chloro-substituted counterparts, indicating that the trifluoromethyl group enhances biological activity.

Example Results:

Compound TypeActivity Level
Trifluoromethyl>10x higher activity
Chloro-substitutedBaseline

This suggests that this compound may also possess antifungal properties worth exploring further .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased potency in various biological assays. Understanding the SAR is crucial for optimizing the efficacy of this compound.

Q & A

What are the key synthetic strategies for preparing Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate, and how can reaction conditions be optimized for yield?

Level: Advanced
Answer:
The compound can be synthesized via a multi-step sequence starting with functionalized pyrazine intermediates. For example, methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives (e.g., [11c] in ) can undergo sulfonylation with halogenated benzenesulfonyl chlorides, followed by ester saponification and amide coupling. Optimizing the trifluoromethyl group introduction requires careful selection of fluorinating agents (e.g., trifluoromethylation reagents) and reaction conditions (e.g., anhydrous solvents, inert atmosphere). Catalytic methods using transition metals (e.g., Cu or Pd) may improve efficiency .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, trifluoromethyl, and carboxylate moieties. 19^19F NMR is essential for verifying the trifluoromethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C9_9H8_8F3_3N2_2O3_3).
  • HPLC-PDA : Purity assessment, especially for detecting hydrolyzed byproducts (e.g., free carboxylic acid) .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced
Answer:
The electron-withdrawing trifluoromethyl group activates the pyrazine ring toward nucleophilic attack at the 2- and 5-positions. However, steric hindrance from the trifluoromethyl group may reduce reactivity at the adjacent 3-position. Computational studies (DFT) can predict regioselectivity, while experimental validation via kinetic assays under varying temperatures and solvents (e.g., DMF vs. THF) is recommended .

What are the challenges in achieving enantiomeric purity for derivatives of this compound?

Level: Advanced
Answer:
Chiral resolution can be complicated by the planar pyrazine ring and flexible methoxy/carboxylate substituents. Strategies include:

  • Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak IA).
  • Asymmetric Synthesis : Employing enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like amide bond formation .

How can researchers mitigate hydrolysis of the methyl ester group during storage or reactions?

Level: Basic
Answer:

  • Storage : Under inert atmosphere (N2_2/Ar) at –20°C, with desiccants (e.g., silica gel).
  • Reaction Conditions : Avoid protic solvents (e.g., MeOH, H2_2O); use aprotic solvents like DCM or THF. Additives like DMAP can stabilize the ester group during coupling reactions .

What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics analysis.
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to map binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .

How do structural analogs (e.g., ethyl esters or chloro-substituted derivatives) compare in stability and bioactivity?

Level: Advanced
Answer:
Ethyl esters (e.g., Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate in ) exhibit higher hydrolytic stability but lower cellular permeability than methyl esters. Chloro-substituted analogs (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine in ) show enhanced electrophilicity but may incur toxicity. Comparative studies require systematic SAR (Structure-Activity Relationship) assays .

What safety protocols are critical when handling this compound in the lab?

Level: Basic
Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts.
  • Waste Disposal : Segregate fluorinated waste for specialized treatment (e.g., combustion with HF scrubbers) .

How can contradictions in reported synthetic yields (e.g., 50% vs. 70%) be resolved?

Level: Advanced
Answer:
Discrepancies often arise from variations in:

  • Reagent Purity : Use ≥99% purity starting materials.
  • Catalyst Loading : Optimize metal catalyst ratios (e.g., Pd(OAc)2_2 at 5 mol% vs. 10 mol%).
  • Workup Procedures : Ensure rigorous extraction (e.g., pH-controlled liquid-liquid separation). Replicate methods from peer-reviewed syntheses (e.g., ) as benchmarks .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Level: Advanced
Answer:

  • LogP/D solubility : Use Schrödinger’s QikProp or ACD/Labs.
  • pKa Estimation : MarvinSketch or SPARC.
  • Docking Studies : AutoDock Vina for target binding affinity predictions. Validate with experimental data (e.g., HPLC retention times) .

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